2-Cyclopropoxy-5-(methylthio)aniline
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Overview
Description
2-Cyclopropoxy-5-(methylsulfanyl)aniline is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as a halogenated aniline derivative, with a cyclopropoxy group and a methylsulfanyl group. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-5-(methylsulfanyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-5-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
2-Cyclopropoxy-5-(methylsulfanyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-2-(methylsulfanyl)aniline
- 2-Cyclopropoxy-4-(methylsulfanyl)aniline
Uniqueness
2-Cyclopropoxy-5-(methylsulfanyl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and methylsulfanyl groups provides a distinct combination of steric and electronic effects that can be leveraged in various applications .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methylsulfanylaniline |
InChI |
InChI=1S/C10H13NOS/c1-13-8-4-5-10(9(11)6-8)12-7-2-3-7/h4-7H,2-3,11H2,1H3 |
InChI Key |
VYDVGLVZCULSGF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
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